molecular formula C14H18O10 B3417520 Bergenin monohydrate CAS No. 108032-11-7

Bergenin monohydrate

Cat. No.: B3417520
CAS No.: 108032-11-7
M. Wt: 346.29 g/mol
InChI Key: QCWSXSAFDSGKAT-YOKSUNLASA-N
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Description

Bergenin is a glycosidic derivative of trihydroxybenzoic acid . It was first discovered in 1880 from the rhizomes of the medicinal plant Bergenia crassifolia . It has aroused interest due to its several pharmacological activities, including antioxidant and anti-inflammatory . It has also shown potential antimalarial, antileishmanial, trypanocidal, antiviral, antibacterial, antifungal, antinociceptive, antiarthritic, antiulcerogenic, antidiabetic/antiobesity, antiarrhythmic, anticancer, hepatoprotective, neuroprotective, and cardioprotective activities .


Synthesis Analysis

Bergenin-phospholipid complex (BPC) was successfully prepared under the optimum conditions . The combination percentage was 100.00%±0.20%, and the content of bergenin in the complex was 45.98%±1.12% .


Molecular Structure Analysis

The molecule is composed of three six-membered rings: an aromatic ring, a glucopyranose ring, and an annellated -lactone ring . The glucopyranose ring exhibits only small deviations from an ideal chair conformation .


Chemical Reactions Analysis

The peak transition onset temperature of bergenin, phospholipids, BPC, and the physical mixture were determined and compared with the help of a differential scanning calorimeter .


Physical and Chemical Properties Analysis

Physicochemical properties of bergenin, namely the solid state characteristics, solution stability, dissociation constant (pKa), solubility, and octanol/water partition coefficient (Log P) were investigated . The drug was not hygroscopic and was stable against heat and humidity in the solid state, but sensitive to hydrolysis in the neutral and alkaline solution with a pseudo first-order kinetics .

Scientific Research Applications

Enhanced Solubility and Formulation Development

Bergenin monohydrate's low solubility and permeation limit its oral bioavailability, a challenge that has been addressed by developing cocrystals with enhanced solubility. For instance, the bergenin-isonicotinamide cocrystal shows significantly improved solubility and intrinsic dissolution rates compared to this compound, making it a promising candidate for further formulation development (Liu et al., 2021).

Antioxidant and Antilithiatic Effects

This compound, isolated from Bergenia ligulata, demonstrates potent antioxidant and antilithiatic properties. It reverses mitochondrial dysfunction in an ethylene glycol-induced hyperoxaluric rat model, suggesting its effectiveness in combating urolithiasis through mitochondrial protection and attenuation of oxidative stress (Aggarwal et al., 2016).

Physicochemical Characterization for Drug Development

Understanding bergenin's physicochemical properties is crucial for the development of new drug formulations. Studies have characterized bergenin through various analytical techniques, revealing its stability under humidity and high temperatures, poor solubility in buffers, and weak acid nature. These insights are significant for biopharmaceutics and new formulation development (Huang Yuan, 2009).

Therapeutic Potential in Inflammatory and Infectious Diseases

This compound demonstrates anti-inflammatory effects against Klebsiella pneumonia infection. It ameliorates lung injury and suppresses the expression of inflammatory cytokines, indicating its therapeutic potential in pneumonia and sepsis through modulation of the MAPK and NF-κB pathways (Tang et al., 2021).

Nanoformulation for Enhanced Delivery

The development of pH-sensitive nanoformulations of bergenin aims to overcome solubility limitations. Bergenin-loaded Eudragit® L100 nanoparticles show improved release potential in pH-sensitive conditions, highlighting the innovative approach to enhancing bergenin's bioavailability and therapeutic efficacy (Bashir et al., 2022).

Mechanism of Action

Target of Action

Bergenin monohydrate (BER), a key constituent of Bergenia crassifolia (Saxifragaceae), has gained extensive attention due to its array of pharmacological actions . It has been found to interact with various targets, including Th1 and Th2 cytokines. BER can potently downregulate the formation of Th1 cytokines (IL-4, IFN-γ, and TNF-α), and upregulate the formation of Th2 cytokines (IL-5 and IL-4) .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in cytokine formation. This modulation of cytokine formation is a key aspect of its pharmacological activity .

Biochemical Pathways

The biosynthetic pathway of bergenin involves the regio- and/or stereoselective C-glycosylation and O-methylation of gallic acid (GA). This process generates 4-O-methyl gallic acid 2-C-β-D-glycoside (4-OMGA-Glc), which is the direct precursor of bergenin . Bergenin production ultimately occurs in acidic conditions or via dehydration catalyzed by plant dehydratases following a ring-closure reaction .

Pharmacokinetics

Despite the therapeutic features of bergenin, its poor solubility, lower oral bioavailability, shorter half-life, and more intestinal pH degradation (pH 6.8 or above) have posed challenges . To improve its therapeutic efficacy, researchers have adopted newer approaches, such as the design and development of novel delivery carriers of this bioactive compound .

Result of Action

The molecular and cellular effects of bergenin’s action are diverse, given its wide range of pharmacological activities. These include anti-infective, anti-cancer, anti-diabetic, neuroprotective, hepatoprotective, anti-urolithiatic, anti-hyperuricemic, and anti-bradykinin properties . In the context of inflammation, this compound has been shown to attenuate the inflammatory response via the MAPK and NF-κB pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the acidic conditions in which bergenin production occurs can impact its action . Additionally, the compound’s poor solubility and lower oral bioavailability can be affected by factors such as pH and the presence of other compounds .

Safety and Hazards

Bergenin is distributed in many plant species (at least 112 species belonging to 34 families) . Both its derivatives (natural and semisynthetic) and extracts with phytochemical proof of its highest concentration are well studied, and none of the studies showed cytotoxicity for healthy cells .

Future Directions

Given its underlying anti-inflammatory effect, Bergenin monohydrate may be used as a promising therapeutic against Klebsiella-induced infection, thus providing a benefit for the future clinical therapy of pneumonia and medicine design . The comprehensive information documented in this review may introduce new avenues for research advancements of Bergenin .

Biochemical Analysis

Biochemical Properties

Bergenin monohydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . Additionally, this compound interacts with nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating inflammatory responses . These interactions highlight the compound’s potential in regulating biochemical pathways associated with inflammation and tissue remodeling.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also modulates the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation . Furthermore, this compound affects cellular metabolism by regulating the activity of key metabolic enzymes, contributing to its antidiabetic properties .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the activity of MMPs by binding to their active sites, preventing the degradation of extracellular matrix components . Additionally, this compound modulates the activity of NF-κB and MAPKs, leading to the suppression of pro-inflammatory gene expression . These molecular interactions underline the compound’s potential in regulating various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its bioactivity over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and antidiabetic properties . At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings emphasize the need for careful dosage optimization to maximize the therapeutic potential of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized through the shikimic acid pathway, leading to the production of gallic acid derivatives . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, such as glucose-6-phosphatase and hexokinase . These interactions contribute to the compound’s antidiabetic properties by regulating glucose metabolism and insulin sensitivity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . The compound also binds to plasma proteins, enhancing its distribution within the bloodstream . These transport and distribution mechanisms ensure the effective delivery of this compound to target tissues, maximizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and glycosylation, play a crucial role in directing this compound to specific cellular compartments . These targeting signals ensure the precise localization of this compound, enabling it to exert its biological effects effectively.

Properties

IUPAC Name

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2/t6-,8-,10+,12+,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWSXSAFDSGKAT-YOKSUNLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

477-90-7 (Parent)
Record name Bergenin hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045550
Record name Bergenin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5956-63-8, 108032-11-7
Record name Bergenin hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bergenin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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